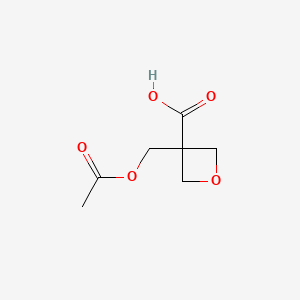
3-(Acetoxymethyl)oxetane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetoxymethyl)oxetane-3-carboxylic acid is a heterocyclic compound containing an oxetane ring Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetoxymethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting material . The resulting product is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
3-(Acetoxymethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-carboxylic acid derivatives, while reduction can result in ring-opened products.
科学研究应用
3-(Acetoxymethyl)oxetane-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(acetoxymethyl)oxetane-3-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .
相似化合物的比较
Similar Compounds
3-Oxetanecarboxylic acid: Another oxetane derivative with similar reactivity.
3-(Phenoxymethyl)-3-oxetanecarboxylic acid: A compound with a phenoxymethyl group instead of an acetoxymethyl group.
Uniqueness
3-(Acetoxymethyl)oxetane-3-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The acetoxymethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H10O5 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC 名称 |
3-(acetyloxymethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)12-4-7(6(9)10)2-11-3-7/h2-4H2,1H3,(H,9,10) |
InChI 键 |
JEXXOMIXAANAOH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1(COC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















